molecular formula C11H17N3O B11435769 6-Ethyl-2-(piperidin-1-YL)pyrimidin-4-OL

6-Ethyl-2-(piperidin-1-YL)pyrimidin-4-OL

Cat. No.: B11435769
M. Wt: 207.27 g/mol
InChI Key: FKZQTEUZHOGAAE-UHFFFAOYSA-N
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Description

6-Ethyl-2-(piperidin-1-YL)pyrimidin-4-OL is a heterocyclic compound that contains a pyrimidine ring substituted with an ethyl group at the 6-position and a piperidine ring at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-2-(piperidin-1-YL)pyrimidin-4-OL typically involves the reaction of ethyl-substituted pyrimidine derivatives with piperidine under specific conditions. One common method involves the use of ethyl 2-fluoro-3-oxopentanoate, which reacts with ammonia, followed by treatment with formamide and sodium methoxide in methanol . The product is then purified to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-2-(piperidin-1-YL)pyrimidin-4-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrimidine derivatives.

Scientific Research Applications

6-Ethyl-2-(piperidin-1-YL)pyrimidin-4-OL has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Ethyl-2-(piperidin-1-YL)pyrimidin-4-OL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethyl-2-(piperidin-1-YL)pyrimidin-4-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

4-ethyl-2-piperidin-1-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C11H17N3O/c1-2-9-8-10(15)13-11(12-9)14-6-4-3-5-7-14/h8H,2-7H2,1H3,(H,12,13,15)

InChI Key

FKZQTEUZHOGAAE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)NC(=N1)N2CCCCC2

Origin of Product

United States

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